![molecular formula C15H14FN7O B2679582 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide CAS No. 2034391-50-7](/img/structure/B2679582.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide” is a chemical compound. It is related to the [1,2,4]triazolo[4,3-b]pyridazine class of compounds .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its InChI code is 1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Researchers have developed various synthetic routes to create amide derivatives of triazolopyridine, a closely related compound, due to their significant biological activities, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. These compounds are known for their effectiveness against a wide range of microorganisms and have been used in the treatment of schistosomiasis, a disease prevalent in Egypt, highlighting their importance in medicinal chemistry (Gandikota et al., 2017).
Anticancer and Antimicrobial Properties
A study by Wang et al. (2015) focused on modifying a triazolopyridine derivative by replacing the acetamide group with an alkylurea moiety to investigate anticancer effects and toxicity. This modification aimed to retain antiproliferative activity while reducing acute oral toxicity, suggesting potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Herbicidal Activity
Liu et al. (2015) synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives and tested their herbicidal activity against various weeds. One compound showed promising activity and a broad spectrum against the test weeds, indicating the potential of these derivatives in developing novel herbicides for dicotyledonous weed control (Liu et al., 2015).
Antioxidant and Anticancer Activity
Another study investigated the antioxidant and anticancer properties of triazolo-thiadiazoles, revealing that certain derivatives exhibited potent antioxidant activity and induced apoptosis in HepG2 cells, suggesting their potential as antioxidant and anticancer agents (Sunil et al., 2010).
Molecular Docking and Antimicrobial Evaluations
Prakash et al. (2011) synthesized a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via iodine(III)-mediated oxidative cyclization and evaluated their antimicrobial activity. This study highlighted the potential of these compounds as potent antimicrobial agents, showing the broad applicability of triazolopyridine derivatives in addressing microbial resistance (Prakash et al., 2011).
Mécanisme D'action
Target of action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives . Compounds in this class have been found to exhibit various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, the targets of “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide” could be enzymes or receptors involved in these biological processes.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities exhibited by 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives, these effects could include changes in cell growth (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), or inflammation (in the case of anti-inflammatory activity) .
Propriétés
IUPAC Name |
3-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN7O/c16-12-7-17-5-3-11(12)15(24)19-10-4-6-22(8-10)14-2-1-13-20-18-9-23(13)21-14/h1-3,5,7,9-10H,4,6,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVWXVOGMXTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=NC=C2)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)
![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)
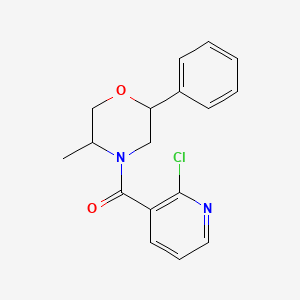
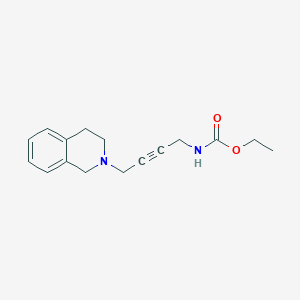
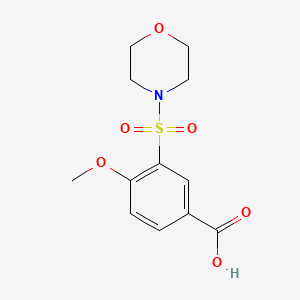
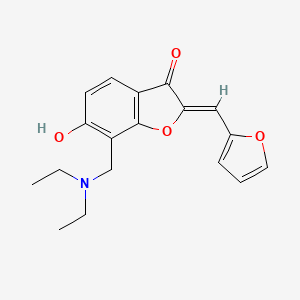

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)
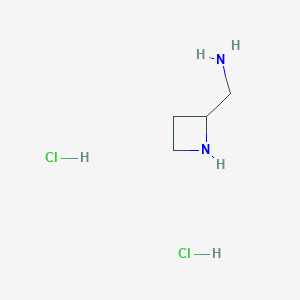

![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)

![N-(tert-butyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679520.png)
![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)
